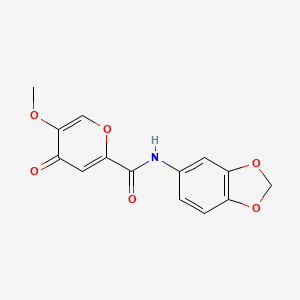

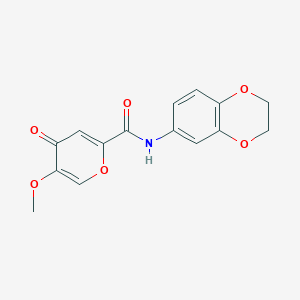

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” seems to be a complex organic compound. Compounds with similar structures, such as N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been synthesized and studied for their antibacterial potential .

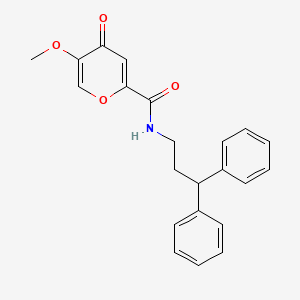

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the one you mentioned, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.

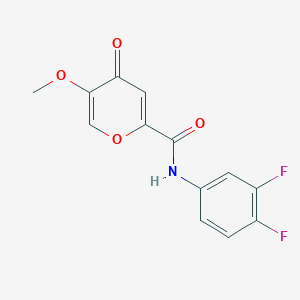

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Applications De Recherche Scientifique

Crystallography

The compound has been used in crystallography studies . The crystal structure of a derivative of this compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, has been reported .

OLED Fabrication

The compound has been used in the fabrication of high-performance deep-blue Organic Light Emitting Diodes (OLEDs) . Derivatives of this compound, such as methyl substituted benzodioxin-6-amine phenanthroimidazoles, have been designed and synthesized for this purpose .

Drug Synthesis

Enantiomerically pure 2-substituted 1,4-benzodioxane structures, which include this compound, have been found to be prevalent in a variety of bioactive natural products and important intermediates for various drug molecules . These include the selective 5-HT1A receptor agonist MKC-242, the selective α1D-adrenoceptor inhibitor WB4101, the anticonvulsant JNJ-24689112, and the antihypertensive α1A-adrenoceptor blocker doxazosin .

Antibacterial Activity

The compound has been tested for antibacterial activity . Most of the tested compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains .

Inhibition of Oxidative Stress

The compound has been used in studies related to the inhibition of oxidative stress . Notably, treatment with a derivative of this compound led to a reduction in the expression of Dickkopf-1 (DKK-1), an inhibitor of the Wnt/β-catenin pathway implicated in hair follicle regression .

Mécanisme D'action

Target of Action

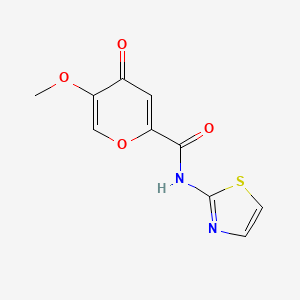

The compound, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This interaction results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic signaling pathway , which is crucial for nerve impulse transmission. On the other hand, the inhibition of lipoxygenase enzymes impacts the arachidonic acid metabolism , which plays a significant role in inflammation and immune responses .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to changes in nerve impulse transmission and inflammatory responses, respectively . These changes at the molecular and cellular levels can potentially result in observable physiological effects.

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, Sigma-Aldrich provides a safety information for a similar compound, indicating that it is for research use only and not for human or veterinary use .

Propriétés

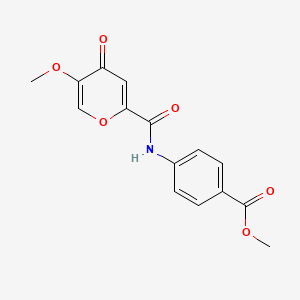

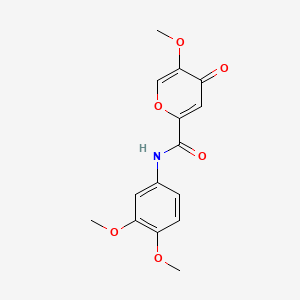

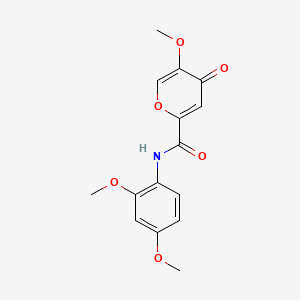

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-19-14-8-22-13(7-10(14)17)15(18)16-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYIDHCKURNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)

![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6558623.png)

![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)

![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)

![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)